molecular formula C13H19I B6162003 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene CAS No. 1369897-07-3

1-tert-butyl-4-iodo-2-(propan-2-yl)benzene

Cat. No.: B6162003
CAS No.: 1369897-07-3
M. Wt: 302.2
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Description

1-tert-Butyl-4-iodo-2-(propan-2-yl)benzene is an organic compound belonging to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with a tert-butyl group at the first position, an iodine atom at the fourth position, and an isopropyl group at the second position. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-iodo-2-(propan-2-yl)benzene can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of benzene with tert-butyl chloride and aluminum chloride (AlCl₃) as a catalyst, followed by iodination and isopropyl substitution.

  • Direct Iodination: Benzene can be directly iodinated using iodine in the presence of an oxidizing agent, followed by subsequent alkylation steps to introduce the tert-butyl and isopropyl groups.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Large-scale reactions are conducted under controlled conditions to minimize by-products and ensure safety.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-iodo-2-(propan-2-yl)benzene undergoes various types of reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodobenzene derivatives.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in different structural isomers.

  • Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution Reactions: Typical reagents include nitric acid (HNO₃) for nitration, sulfur trioxide (SO₃) for sulfonation, and bromine (Br₂) for halogenation.

Major Products Formed:

  • Oxidation: Iodobenzene derivatives, such as iodoarenes.

  • Reduction: Derivatives lacking the iodine atom, such as 1-tert-butyl-2-(propan-2-yl)benzene.

  • Substitution Reactions: Nitrobenzene, benzenesulfonic acid, and bromobenzene derivatives.

Scientific Research Applications

1-tert-Butyl-4-iodo-2-(propan-2-yl)benzene finds applications in various fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand the behavior of aromatic compounds in biological systems.

  • Medicine: It is utilized in the development of new drugs and therapeutic agents.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene exerts its effects depends on the specific application. In general, its reactivity is influenced by the presence of the tert-butyl and isopropyl groups, which can stabilize intermediates and affect the overall reaction pathway. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

1-tert-Butyl-4-iodo-2-(propan-2-yl)benzene is compared with other similar compounds, such as:

  • 1-tert-butyl-2,4-dimethoxybenzene: This compound has methoxy groups instead of iodine and isopropyl groups.

  • 1-tert-butyl-4-chloro-2-(propan-2-yl)benzene: This compound has a chlorine atom instead of iodine.

  • 1-tert-butyl-4-bromo-2-(propan-2-yl)benzene: This compound has a bromine atom instead of iodine.

Uniqueness: this compound is unique due to its combination of tert-butyl, iodine, and isopropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

1369897-07-3

Molecular Formula

C13H19I

Molecular Weight

302.2

Purity

95

Origin of Product

United States

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